N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that features an imidazole ring and a fluorobenzyl group. Imidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry . The presence of the fluorobenzyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where the imidazole nitrogen attacks a propyl halide.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic aromatic substitution reaction, where the nitrogen of the oxalamide attacks the fluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as nickel or palladium may be used to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation to form imidazole N-oxides.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with antibacterial, antifungal, and anticancer properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its imidazole ring.
Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide is unique due to its combination of an imidazole ring and a fluorobenzyl group, which enhances its lipophilicity and metabolic stability compared to other imidazole derivatives .
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-13-4-2-12(3-5-13)10-19-15(22)14(21)18-6-1-8-20-9-7-17-11-20/h2-5,7,9,11H,1,6,8,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTFYWHBIZSBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCCN2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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